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Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain

large amounts of water or biological fluids. Their soft, tissue-like properties make them ideal

candidates for a variety of biomedical applications, including drug delivery, tissue engineering,

and wound healing. The mechanical and biochemical properties of hydrogels are largely

determined by the type of polymer used and the crosslinking strategy employed.

Cadaverine dihydrochloride, a stable and water-soluble form of the diamine cadaverine,

presents a compelling option as a crosslinking agent. The two primary amine groups of

cadaverine can form covalent bonds with functional groups on polymer chains, such as

carboxylic acids or amides, thereby creating a crosslinked network. This application note

provides detailed protocols for the synthesis of hydrogels using cadaverine dihydrochloride as

a crosslinker with two common biopolymers: gelatin (via enzymatic crosslinking) and hyaluronic

acid (via chemical crosslinking). It also outlines methods for the characterization of these

hydrogels and presents expected quantitative data in a tabular format.
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Caption: Workflow for enzymatic crosslinking of gelatin with cadaverine.
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Caption: Workflow for chemical crosslinking of hyaluronic acid with cadaverine.

Experimental Protocols
Protocol 1: Enzymatic Crosslinking of Gelatin with
Cadaverine Dihydrochloride
This protocol describes the use of microbial transglutaminase (mTG) to catalyze the formation

of covalent bonds between the glutamine residues of gelatin and the primary amine groups of

cadaverine.[1][2][3]

Materials:

Gelatin (Type A or B, from porcine or bovine source)

Cadaverine dihydrochloride

Microbial transglutaminase (mTG) (activity ≥ 100 U/g)

Phosphate-buffered saline (PBS), pH 7.4

Deionized (DI) water

Dialysis tubing (MWCO 12-14 kDa)

Procedure:

Preparation of Solutions:

Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in PBS at 50°C with

continuous stirring. Sterilize the solution by passing it through a 0.22 µm filter.

Prepare a 1 M stock solution of cadaverine dihydrochloride in DI water. Adjust the pH to

7.4 with 1 M NaOH.

Prepare a 10% (w/v) mTG solution in PBS.
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.iranjd.ir/article_210818_cfafd3c41e628a5cf520b0cec71eab59.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5045885/
https://pubmed.ncbi.nlm.nih.gov/17584898/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a sterile container, mix the 10% gelatin solution with the pH-adjusted cadaverine

dihydrochloride solution to achieve a final cadaverine concentration of 10-50 mM.

Initiate the crosslinking reaction by adding the mTG solution to the gelatin-cadaverine

mixture. A typical enzyme concentration is 1-5% (w/v) relative to the gelatin content.

Gently mix the components and cast the solution into a desired mold.

Incubate the mixture at 37°C for 1-4 hours to allow for enzymatic crosslinking and

hydrogel formation. Gelation time will vary depending on the mTG and cadaverine

concentrations.

Purification:

After gelation, immerse the hydrogel in a large volume of DI water for 24-48 hours,

changing the water every 8-12 hours, to remove unreacted reagents. Alternatively, place

the hydrogel in dialysis tubing and dialyze against DI water.

The purified hydrogel is now ready for characterization and use.

Protocol 2: Chemical Crosslinking of Hyaluronic Acid
with Cadaverine Dihydrochloride
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-

hydroxysuccinimide (NHS) to activate the carboxylic acid groups of hyaluronic acid (HA) for

subsequent reaction with the amine groups of cadaverine.[4][5][6]

Materials:

Hyaluronic acid (sodium salt, medical grade)

Cadaverine dihydrochloride

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS)

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
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Phosphate-buffered saline (PBS), pH 7.4

Deionized (DI) water

Dialysis tubing (MWCO 12-14 kDa)

Procedure:

Preparation of Solutions:

Dissolve hyaluronic acid in MES buffer to a final concentration of 1% (w/v).

Prepare a 1 M stock solution of cadaverine dihydrochloride in DI water. Adjust the pH to

7.4 with 1 M NaOH.

Activation of Hyaluronic Acid:

Add EDC and NHS to the HA solution. A molar ratio of 2:1 for EDC:carboxyl groups of HA

and a molar ratio of 1:1 for NHS:EDC is recommended.

Stir the reaction mixture at room temperature for 30 minutes to activate the carboxyl

groups.

Crosslinking Reaction:

Add the pH-adjusted cadaverine dihydrochloride solution to the activated HA solution. The

molar ratio of cadaverine to activated carboxyl groups can be varied (e.g., 0.5:1 to 2:1) to

control the crosslinking density.

Allow the reaction to proceed at room temperature for 4-24 hours with gentle stirring.

Purification:

Transfer the resulting hydrogel into dialysis tubing and dialyze against a 1:1 mixture of

PBS and ethanol for 24 hours to remove unreacted EDC, NHS, and byproducts.

Continue dialysis against DI water for another 48 hours, changing the water frequently, to

remove residual salts and unreacted cadaverine.
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The purified hydrogel can then be lyophilized for storage or used directly.

Characterization of Cadaverine-Crosslinked
Hydrogels
1. Swelling Behavior:

Protocol: Lyophilize a sample of the hydrogel to determine its dry weight (Wd). Immerse the

dried hydrogel in PBS (pH 7.4) at 37°C. At predetermined time intervals, remove the

hydrogel, gently blot the surface to remove excess water, and record the swollen weight

(Ws). The swelling ratio is calculated as: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

2. Mechanical Properties:

Protocol: Use a rheometer to perform oscillatory frequency sweeps to determine the storage

modulus (G') and loss modulus (G'').[7] Compressive testing can also be performed to

determine the compressive modulus and strength.

3. Biocompatibility Assessment:

Protocol: Conduct a cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) method.[8] Culture a relevant cell line (e.g., fibroblasts) in the

presence of hydrogel extracts. Cell viability is determined by measuring the absorbance of

the formazan product. A cell viability of over 70% is generally considered non-cytotoxic.

4. Drug Release Studies:

Protocol: Load a model drug into the hydrogel during its formation or by soaking the formed

hydrogel in a drug solution. Place the drug-loaded hydrogel in a known volume of release

medium (e.g., PBS) at 37°C with gentle agitation. At specific time points, withdraw aliquots of

the release medium and quantify the drug concentration using a suitable analytical method

(e.g., UV-Vis spectrophotometry or HPLC).

Data Presentation
The following tables summarize expected quantitative data for gelatin and hyaluronic acid

hydrogels crosslinked with varying concentrations of cadaverine dihydrochloride. These values
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are illustrative and will depend on the specific experimental conditions.

Table 1: Properties of Cadaverine-Crosslinked Gelatin Hydrogels (Enzymatic Crosslinking)

Cadaverine
Dihydrochlorid
e
Concentration
(mM)

Swelling Ratio
(%)

Storage
Modulus (G')
(Pa)

Compressive
Modulus (kPa)

Cell Viability
(%) (MTT
Assay)

0 (Control - mTG

only)
1200 ± 80 150 ± 20 5 ± 1 > 95

10 950 ± 60 300 ± 30 12 ± 2 > 90

25 700 ± 50 550 ± 40 25 ± 3 > 85

50 500 ± 40 800 ± 50 40 ± 4 > 80

Table 2: Properties of Cadaverine-Crosslinked Hyaluronic Acid Hydrogels (Chemical

Crosslinking)

Molar Ratio of
Cadaverine to
HA Carboxyl
Groups

Swelling Ratio
(%)

Storage
Modulus (G')
(Pa)

Compressive
Modulus (kPa)

Cell Viability
(%) (MTT
Assay)

0 (Control -

EDC/NHS only)
1500 ± 100 100 ± 15 3 ± 0.5 > 95

0.5:1 1100 ± 70 250 ± 25 8 ± 1 > 90

1:1 800 ± 60 450 ± 35 18 ± 2 > 85

2:1 600 ± 50 700 ± 45 30 ± 3 > 80

Table 3: In Vitro Drug Release Profile of a Model Drug (e.g., Doxorubicin) from Cadaverine-

Crosslinked Hydrogels
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Hydrogel
Formulation

Burst Release at 1h
(%)

Cumulative
Release at 24h (%)

Cumulative
Release at 72h (%)

Gelatin - 10 mM

Cadaverine
15 ± 2 45 ± 4 70 ± 5

Gelatin - 50 mM

Cadaverine
8 ± 1 25 ± 3 50 ± 4

HA - 0.5:1

Cadaverine:HA
20 ± 3 55 ± 5 80 ± 6

HA - 2:1

Cadaverine:HA
12 ± 2 35 ± 4 65 ± 5

Conclusion
Cadaverine dihydrochloride serves as a versatile and effective crosslinking agent for the

fabrication of biocompatible hydrogels from natural polymers like gelatin and hyaluronic acid.

By tuning the concentration of cadaverine and the crosslinking method, the mechanical

properties, swelling behavior, and drug release kinetics of the resulting hydrogels can be

precisely controlled. The protocols and data presented in this application note provide a

comprehensive guide for researchers and professionals in the field of drug development and

tissue engineering to explore the potential of cadaverine-based hydrogels in their applications.

Further optimization and in vivo studies are warranted to fully elucidate the therapeutic

potential of these promising biomaterials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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